molecular formula C12H14ClNO3 B15200068 ethyl N-[(4-chlorophenyl)carbonyl]alaninate

ethyl N-[(4-chlorophenyl)carbonyl]alaninate

Cat. No.: B15200068
M. Wt: 255.70 g/mol
InChI Key: PBOQVPFIBZWMNZ-UHFFFAOYSA-N
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Description

Ethyl N-[(4-chlorophenyl)carbonyl]alaninate is an organic compound that belongs to the class of alanine derivatives It is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a carbonyl group attached to the alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-chlorophenyl)carbonyl]alaninate typically involves the reaction of alanine with ethyl chloroformate and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-chlorophenyl)carbonyl]alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-chlorobenzoic acid derivative.

    Reduction: 4-chlorophenylmethanol derivative.

    Substitution: Various substituted 4-chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(4-chlorophenyl)carbonyl]alaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(4-chlorophenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved in these effects are often related to the inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Valifenalate: A fungicide with a similar structure, used to control downy mildew disease.

    Methyl N-[(4-chlorophenyl)carbonyl]alaninate: A closely related compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl ester groups. Additionally, the presence of the 4-chlorophenyl group enhances its potential as a biochemical probe and therapeutic agent.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]propanoate

InChI

InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

PBOQVPFIBZWMNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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